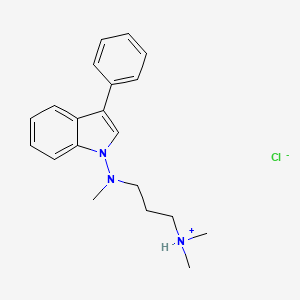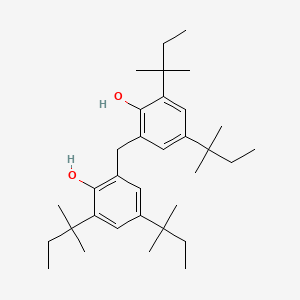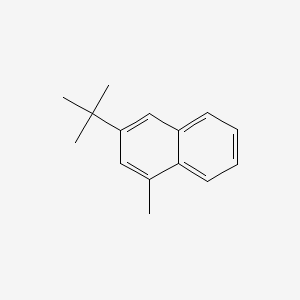
3-(tert-Butyl)-1-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-1-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the third position and a methyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 1-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.
化学反应分析
Types of Reactions
3-(tert-Butyl)-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the electrophile used
科学研究应用
3-(tert-Butyl)-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism by which 3-(tert-Butyl)-1-methylnaphthalene exerts its effects depends on the specific reaction or application. In electrophilic substitution reactions, the tert-butyl and methyl groups influence the electron density on the naphthalene ring, directing incoming electrophiles to specific positions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through binding interactions.
相似化合物的比较
Similar Compounds
1-Methylnaphthalene: Lacks the tert-butyl group, leading to different reactivity and applications.
2-(tert-Butyl)naphthalene: Substitution at a different position on the naphthalene ring, affecting its chemical properties.
tert-Butylnaphthalene: Without the methyl group, it shows different substitution patterns and reactivity.
Uniqueness
3-(tert-Butyl)-1-methylnaphthalene is unique due to the combined presence of both tert-butyl and methyl groups on the naphthalene ring. This combination influences its chemical reactivity, making it a valuable compound for specific synthetic and research applications.
属性
CAS 编号 |
883-80-7 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
3-tert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-9-13(15(2,3)4)10-12-7-5-6-8-14(11)12/h5-10H,1-4H3 |
InChI 键 |
IRMNGEAZYAGNMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=CC=CC=C12)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


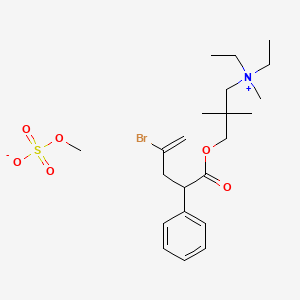
![Ledienosid [German]](/img/structure/B13766944.png)
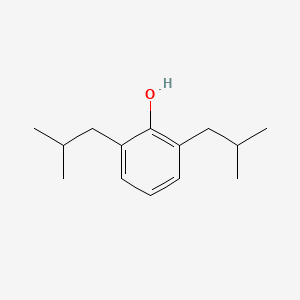
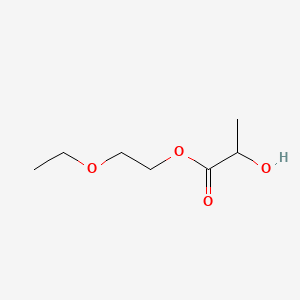
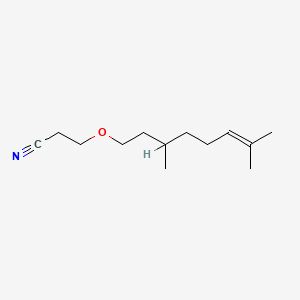
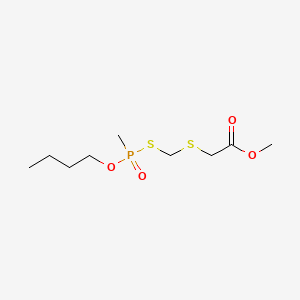


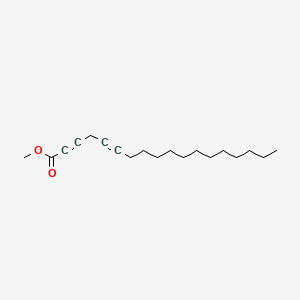

![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
